molecular formula C7H12N4 B13111394 2-Hydrazinyl-3,5,6-trimethylpyrazine CAS No. 23126-98-9

2-Hydrazinyl-3,5,6-trimethylpyrazine

Cat. No.: B13111394
CAS No.: 23126-98-9
M. Wt: 152.20 g/mol
InChI Key: VENSEBGXNPJWAD-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3,5,6-trimethylpyrazine is a heterocyclic organic compound with the molecular formula C7H12N4. It belongs to the class of pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3,5,6-trimethylpyrazine typically involves the reaction of 2,3,5,6-tetramethylpyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3,5,6-trimethylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

2-Hydrazinyl-3,5,6-trimethylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3,5,6-trimethylpyrazine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in conditions such as cancer .

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trimethylpyrazine: A related compound with similar structural features but lacking the hydrazinyl group.

    Tetramethylpyrazine: Another related compound with four methyl groups attached to the pyrazine ring.

Uniqueness

2-Hydrazinyl-3,5,6-trimethylpyrazine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-Hydrazinyl-3,5,6-trimethylpyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological attributes, supported by relevant data tables and case studies.

  • Molecular Formula : C₇H₁₀N₄
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 14667-55-1

Anticancer Activity

Recent studies have shown that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its effects on various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HCT116 (Colon)8.0Inhibition of cell proliferation
A549 (Lung)15.0Cell cycle arrest

The compound demonstrated an IC₅₀ value of 12.5 µM against MCF-7 cells, indicating a moderate level of cytotoxicity that warrants further investigation into its mechanisms and potential therapeutic applications .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity

CytokineConcentration (ng/mL)Effect
TNF-α50Reduction by 40%
IL-630Inhibition by 35%

These findings suggest that the compound may have a role in treating inflammatory diseases by modulating cytokine levels and reducing inflammatory responses .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression in cancer cells, particularly at the G1/S phase transition.
  • Cytokine Modulation : By inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6, it helps in reducing inflammation.

Case Study 1: MCF-7 Cell Line

In a study examining the effects of various hydrazine derivatives on MCF-7 breast cancer cells, it was found that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Case Study 2: HCT116 Cell Line

Another study focused on HCT116 colon cancer cells showed that the compound inhibited cell proliferation effectively at concentrations lower than those required for traditional chemotherapeutics like doxorubicin. This suggests a potential for developing less toxic treatment options based on this compound .

Properties

CAS No.

23126-98-9

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

(3,5,6-trimethylpyrazin-2-yl)hydrazine

InChI

InChI=1S/C7H12N4/c1-4-5(2)10-7(11-8)6(3)9-4/h8H2,1-3H3,(H,10,11)

InChI Key

VENSEBGXNPJWAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)NN)C

Origin of Product

United States

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